Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride
CAS No.:
VCID: VC18128631
Molecular Formula: C13H19ClFN3O2
Molecular Weight: 303.76 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride -](/images/structure/VC18128631.png)
Description |
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are widely explored for their pharmacological properties and mechanisms of action. Synthesis and Chemical ReactionsThe synthesis of Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride involves multiple steps, requiring specific catalysts and solvents to facilitate reactions. Temperature and pressure control are critical for optimizing yields. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the structure and purity of the final product. Synthesis Steps
Potential Applications
Research Findings and Future DirectionsResearch into Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is ongoing, with a focus on understanding its pharmacodynamics and pharmacokinetics. This includes studying its dosage, efficacy, and safety profiles. Future studies may involve exploring its potential as a lead compound in drug discovery processes. Current Challenges
|
---|---|
Product Name | Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride |
Molecular Formula | C13H19ClFN3O2 |
Molecular Weight | 303.76 g/mol |
IUPAC Name | methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C13H18FN3O2.ClH/c1-19-13(18)17-7-5-16(6-8-17)9-10-3-2-4-11(15)12(10)14;/h2-4H,5-9,15H2,1H3;1H |
Standard InChIKey | FSORDZJUDCHXBX-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)N)F.Cl |
PubChem Compound | 145867493 |
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume